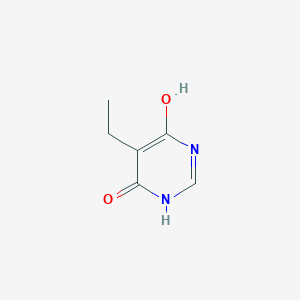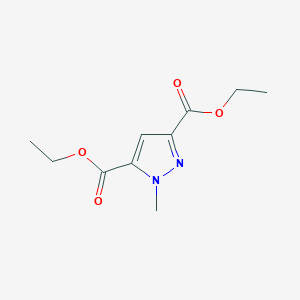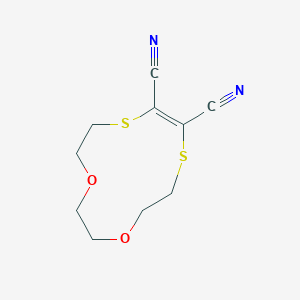
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene (DDTC) is a cyclic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. DDTC is a versatile compound that can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is not fully understood, but it is believed to act as a chelating agent for metal ions. This compound has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and iron.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential to protect against neurodegenerative diseases and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene in lab experiments is its high stability and low toxicity. This compound is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene, including investigating its potential applications in the treatment of cancer and other diseases, exploring its mechanism of action in more detail, and developing new methods for synthesizing and working with this compound. Additionally, there is potential for this compound to be used in the development of new materials and technologies, such as sensors and catalysts.
Métodos De Síntesis
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene can be synthesized using a variety of methods, including the reaction of 1,2-dithiolane-3-one-1,1-dioxide with acetonitrile and cyanogen chloride. This method yields a high purity product and has been used in many studies investigating the properties of this compound.
Aplicaciones Científicas De Investigación
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been used in a variety of scientific research applications, including as a ligand in coordination chemistry, a reagent in organic synthesis, and a fluorescent probe for metal ions. This compound has also been investigated for its potential applications in the treatment of cancer and other diseases.
Propiedades
Número CAS |
107089-68-9 |
|---|---|
Fórmula molecular |
C10H12N2O2S2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
(8Z)-1,4-dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile |
InChI |
InChI=1S/C10H12N2O2S2/c11-7-9-10(8-12)16-6-4-14-2-1-13-3-5-15-9/h1-6H2/b10-9- |
Clave InChI |
ODJAJVAAPDLRIQ-KTKRTIGZSA-N |
SMILES isomérico |
C1COCCS/C(=C(\SCCO1)/C#N)/C#N |
SMILES |
C1COCCSC(=C(SCCO1)C#N)C#N |
SMILES canónico |
C1COCCSC(=C(SCCO1)C#N)C#N |
Pictogramas |
Irritant |
Sinónimos |
8 9-DICYANO-1 4-DIOXA-7 10-DITHIACYCLO-& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



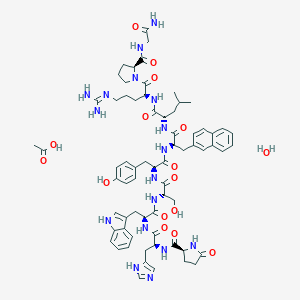
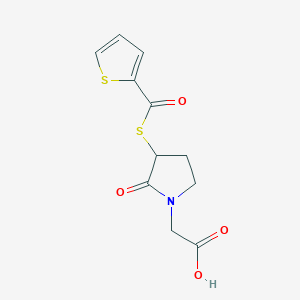
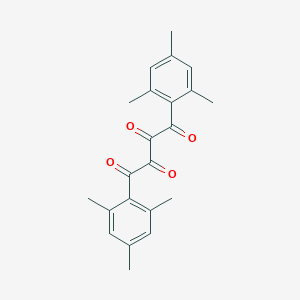
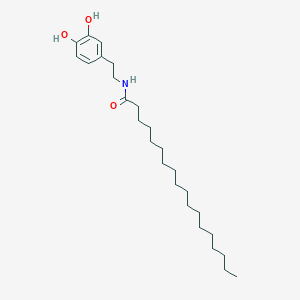
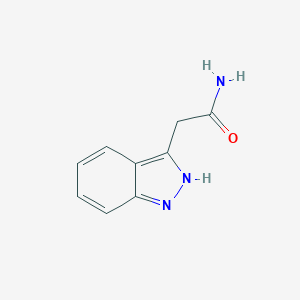
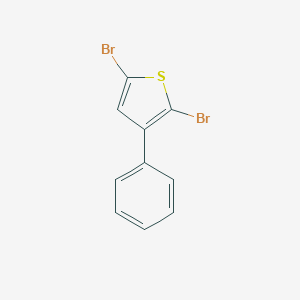
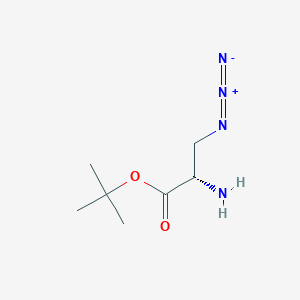
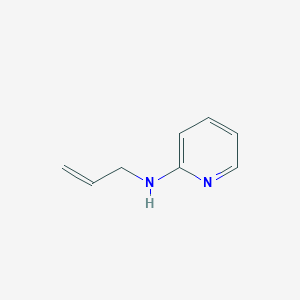
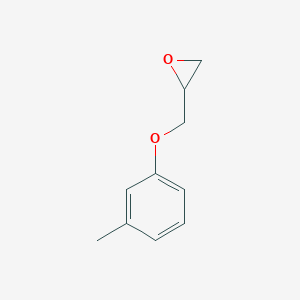
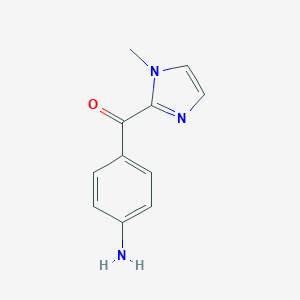
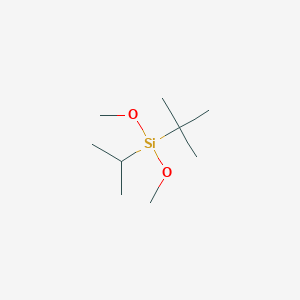
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
